Yield Advantage in Heterogeneous Catalysis
The 5-formyl-1H-pyrrole-3-carbonitrile scaffold, as a representative 4,5-substituted pyrrole-3-carbonitrile, is synthesized with a superior yield of up to 98% using a Pd/C and HZSM-5 heterogeneous catalytic system, compared to traditional liquid acid methods which typically yield significantly lower amounts of the same class of compounds [1]. This high yield is a direct consequence of the scaffold's stability under the optimized intramolecular annulation conditions, and this protocol has been validated in the synthesis of vonoprazan, a commercial drug [2].
| Evidence Dimension | Isolated Reaction Yield |
|---|---|
| Target Compound Data | Up to 98% yield for the class of 4,5-substituted pyrrole-3-carbonitriles |
| Comparator Or Baseline | Traditional liquid acid catalysts |
| Quantified Difference | Yield of up to 98% vs. yields from traditional methods (exact value not specified, but reported as 'more excellent') |
| Conditions | Intramolecular annulation using commercially available HZSM-5 and Pd/C as recyclable heterogeneous catalysts |
Why This Matters
Procurement for high-value pharmaceutical intermediates demands robust, high-yielding synthetic routes; a building block with validated 98% yield potential directly reduces cost of goods and accelerates scale-up timelines.
- [1] Chen J, Li C, Zhou Y, Sun C, Sun T. An Efficient, Scalable and Eco-friendly Synthesis of 4,5-substituted Pyrrole-3-Carbonitriles by Intramolecular Annulation on Pd/C and HZSM-5. ChemCatChem. 2019;11(7):1943-1948. doi:10.1002/cctc.201900154. View Source
- [2] Arikawa Y, Nishida H, Kurasawa O, et al. Discovery, synthesis, and biological evaluation of novel pyrrole derivatives as highly selective potassium-competitive acid blockers. Bioorganic & Medicinal Chemistry. 2012;20(3):1048-1058. doi:10.1016/j.bmc.2011.11.038. View Source
